molecular formula C10H19ClFN B1492249 3-(Cyclohexylmethyl)-3-fluoroazetidine hydrochloride CAS No. 2097979-55-8

3-(Cyclohexylmethyl)-3-fluoroazetidine hydrochloride

Cat. No. B1492249
M. Wt: 207.71 g/mol
InChI Key: CGUGJSNHEWIOMD-UHFFFAOYSA-N
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Description

The compound “3-(Cyclohexylmethyl)-3-fluoroazetidine hydrochloride” likely contains a cyclohexylmethyl group and a fluoroazetidine group. Cyclohexylmethyl refers to a structure where a cyclohexane ring is attached to a methyl group . Fluoroazetidine refers to an azetidine (a three-membered nitrogen-containing ring) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the cyclohexylmethyl group and the fluoroazetidine group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its solubility, melting point, boiling point, and others .

Scientific Research Applications

Synthesis of Fluorinated Beta-Amino Acids

The synthesis of fluorinated beta-amino acids, such as 3-fluoroazetidine-3-carboxylic acid, highlights the potential of fluorinated azetidine derivatives in medicinal chemistry. These compounds serve as valuable building blocks for the design of new drugs due to their unique chemical properties conferred by the fluorine atom. For instance, the successful synthesis pathway for 1-Boc-3-fluoroazetidine-3-carboxylic acid involves several steps including bromofluorination, reduction, ring closure, and protective group manipulation, showcasing the versatility of fluorinated azetidines in complex organic syntheses (Van Hende et al., 2009).

Structural Analysis through X-ray Diffraction

The structural elucidation of 3-fluoroazetidinium hydrochloride via X-ray diffraction analysis and DFT calculations demonstrates the importance of fluorine in influencing molecular conformation through C–F⋯N+ interactions. This provides insights into the molecular design of new compounds with specific biological activities, leveraging the unique properties of fluorine to affect molecular geometry and interaction capabilities (Gooseman et al., 2006).

Development of New Quinolone Antibiotics

The synthesis of new quinolone antibiotics utilizing azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane highlights the application of azetidine-based compounds in antibacterial drug discovery. These compounds, after being introduced into the quinolone nucleus, showed greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential of azetidine derivatives in enhancing the efficacy of existing antibiotic frameworks (Ikee et al., 2008).

Inhibition of Dipeptidyl Peptidase IV (DPP IV)

Azetidine-based inhibitors of DPP IV, including 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines, showcase the role of azetidine derivatives in the development of treatments for conditions like diabetes and obesity by inhibiting DPP IV enzyme. These inhibitors demonstrate the potential of azetidine derivatives to serve as lead compounds in the design of new therapeutic agents, with several displaying sub-micromolar potency against DPP IV (Ferraris et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used .

Future Directions

The future research directions for this compound would depend on its potential applications. These could include its use in the development of new pharmaceuticals, its potential role in chemical reactions, and others .

properties

IUPAC Name

3-(cyclohexylmethyl)-3-fluoroazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FN.ClH/c11-10(7-12-8-10)6-9-4-2-1-3-5-9;/h9,12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUGJSNHEWIOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2(CNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclohexylmethyl)-3-fluoroazetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclohexylmethyl)-3-fluoroazetidine hydrochloride
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3-(Cyclohexylmethyl)-3-fluoroazetidine hydrochloride

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